molecular formula C21H36O2 B190540 ALLOPREGNANDIOL CAS No. 516-53-0

ALLOPREGNANDIOL

Cat. No.: B190540
CAS No.: 516-53-0
M. Wt: 320.5 g/mol
InChI Key: YWYQTGBBEZQBGO-XFHAOOBSSA-N
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Preparation Methods

The preparation of allopregnane-3beta,20beta-diol can be laborious. One method involves the catalytic reduction of allopregnane-3,20-dione . Another method includes the hydrogenation of pregn-5-ene-3beta-ol-20-one . These methods require specific reaction conditions and catalysts to achieve the desired product.

Chemical Reactions Analysis

ALLOPREGNANDIOL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid and hydrogenation catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQTGBBEZQBGO-XFHAOOBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020841
Record name Pregnandiol III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-53-0
Record name 5α-Pregnane-3β,20β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnane-3beta,20beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregnandiol III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (20R)-5α-pregnane-3β,20-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOPREGNANE-3.BETA.,20.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14JZ3DU5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the different isomers of Allopregnandiol, specifically focusing on the research presented in the provided papers?

A1: While the provided research papers do not extensively discuss various isomers of this compound, they highlight the importance of stereochemistry in its derivatives. For instance, one study focuses on the oxidation of Allopregnane-3β,21-diol-17,20-diacetate, leading to the formation of different isomers depending on the orientation of the oxygen atom at the 17,20 position []. This difference in stereochemistry resulted in distinct products upon further chemical modification, emphasizing the significance of isomerism in this compound derivatives.

Q2: The provided research touches upon the chemical synthesis and reactions of this compound derivatives. What are the potential implications of this research for developing novel therapeutic agents?

A4: The research highlighting the chemical synthesis and reactions of this compound derivatives, particularly the oxidation reactions leading to different stereoisomers, provides valuable insights for developing novel therapeutic agents []. Understanding the relationship between the structure of these derivatives and their biological activity could pave the way for designing compounds with improved pharmacological profiles. For example, by manipulating the stereochemistry and functional groups of this compound derivatives, researchers could potentially enhance their target specificity, potency, and pharmacokinetic properties, ultimately leading to the development of novel therapeutics.

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